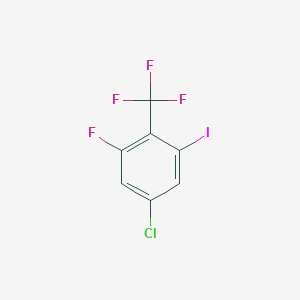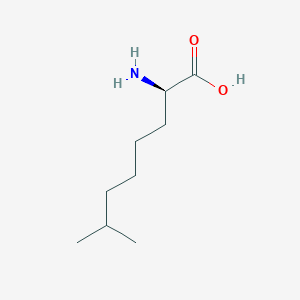
(R)-2-Amino-7-methyloctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-7-methyloctanoic acid is an amino acid derivative with a unique structure that includes an amino group, a carboxyl group, and a methyl-substituted octane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-7-methyloctanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-7-methyloctanoic acid may involve the use of large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of biocatalysts, such as enzymes, is also explored to achieve high enantioselectivity and reduce the environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
®-2-Amino-7-methyloctanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various amide derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
®-2-Amino-7-methyloctanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various products.
作用機序
The mechanism of action of ®-2-Amino-7-methyloctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydrophobic octane chain can interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-2-Amino-7-methyloctanoic acid: The enantiomer of ®-2-Amino-7-methyloctanoic acid with different stereochemistry.
2-Amino-8-methyloctanoic acid: A similar compound with a methyl group at a different position.
2-Amino-7-ethylhexanoic acid: A compound with an ethyl group instead of a methyl group.
Uniqueness
®-2-Amino-7-methyloctanoic acid is unique due to its specific stereochemistry and the position of the methyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.
特性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
(2R)-2-amino-7-methyloctanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)/t8-/m1/s1 |
InChIキー |
XFGWQYYDOWONQJ-MRVPVSSYSA-N |
異性体SMILES |
CC(C)CCCC[C@H](C(=O)O)N |
正規SMILES |
CC(C)CCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974553.png)
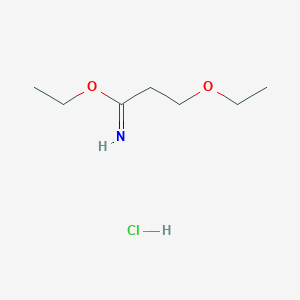
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid](/img/structure/B12974564.png)
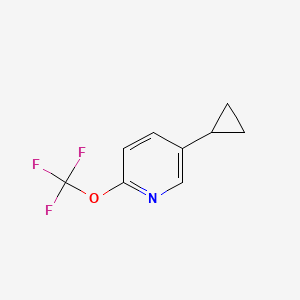
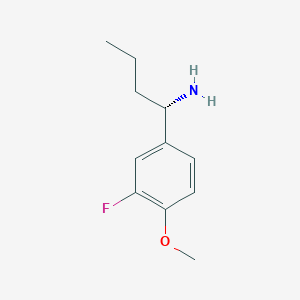

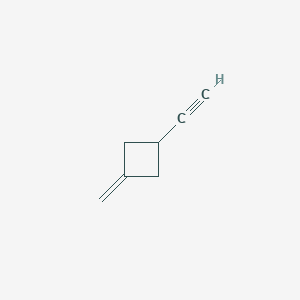
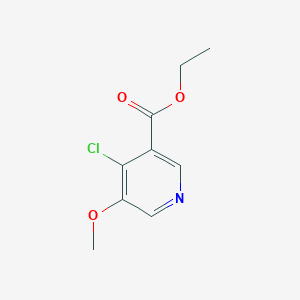
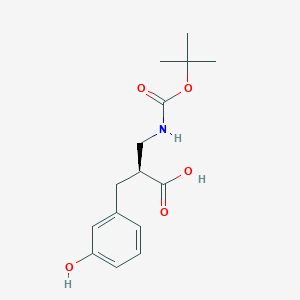
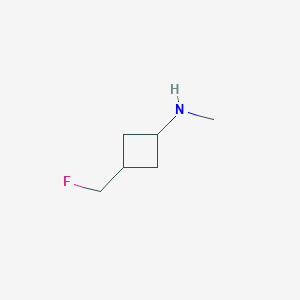
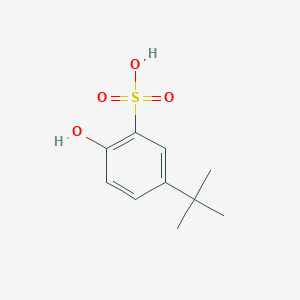
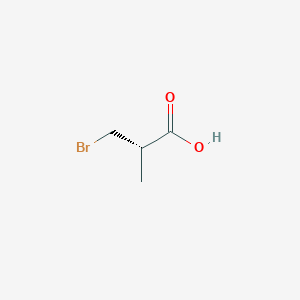
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)
